molecular formula C26H29N5O2 B2979912 N-benzhydryl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide CAS No. 2034545-42-9

N-benzhydryl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide

Cat. No.: B2979912
CAS No.: 2034545-42-9
M. Wt: 443.551
InChI Key: PJQYAELHIHAPJJ-UHFFFAOYSA-N
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Description

N-benzhydryl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes a benzhydryl group, a tetrahydropyrazolo[1,5-a]pyridine core, and a piperazine carboxamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the tetrahydropyrazolo[1,5-a]pyridine core and subsequent functionalization. One common method involves the iridium-catalyzed asymmetric hydrogenation of heteroaromatic compounds with multiple nitrogen atoms . This process is efficient and can achieve high enantiomeric excess, making it suitable for producing chiral intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric hydrogenation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can further enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activity.

Scientific Research Applications

N-benzhydryl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups and its potential for diverse chemical modifications. This versatility makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

N-benzhydryl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2/c32-25(22-19-27-31-14-8-7-13-23(22)31)29-15-17-30(18-16-29)26(33)28-24(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12,19,24H,7-8,13-18H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQYAELHIHAPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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